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(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone

Catalog No.
S6581335
CAS No.
2404733-80-6
M.F
C12H16BrN3O
M. Wt
298.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1...

CAS Number

2404733-80-6

Product Name

(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone

IUPAC Name

(5-bromo-6-methylpyridin-2-yl)-(4-methylpiperazin-1-yl)methanone

Molecular Formula

C12H16BrN3O

Molecular Weight

298.18 g/mol

InChI

InChI=1S/C12H16BrN3O/c1-9-10(13)3-4-11(14-9)12(17)16-7-5-15(2)6-8-16/h3-4H,5-8H2,1-2H3

InChI Key

FLAWOQBEUGQFMS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C)Br

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C)Br
  • Heterocyclic molecule: The molecule contains pyridine and piperazine rings, both classified as heterocyclic rings. Heterocyclic rings are found in many biologically active molecules ().
  • Functional groups: The molecule also contains a ketone group (C=O) and a bromine atom (Br). Ketones and halogens (like Br) can be involved in various chemical reactions that are important in drug discovery ().

The compound (5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic molecule characterized by its unique structure, which combines a brominated pyridine ring with a piperazine moiety. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in medicinal chemistry and drug development. The presence of the bromine atom and the piperazine ring suggests that this compound may exhibit interesting pharmacological properties.

Involving (5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone typically focus on its role as a reactant in various organic synthesis pathways. These reactions can include:

  • Nucleophilic substitutions, where the piperazine nitrogen can act as a nucleophile.
  • Electrophilic aromatic substitutions, particularly at the brominated position of the pyridine ring.
  • Formation of derivatives, such as amides or other functional groups through reaction with acids or alcohols.

These reactions are crucial for modifying the compound to enhance its biological activity or to facilitate further chemical studies.

The biological activity of (5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone has not been extensively documented in literature, but compounds with similar structures often exhibit significant pharmacological effects. Potential activities may include:

  • Antimicrobial properties, due to the presence of the pyridine ring, which is common in many antibiotics.
  • Antidepressant effects, given the piperazine moiety's prevalence in psychoactive drugs.
  • Inhibition of specific enzymes involved in metabolic pathways, which could be explored for therapeutic applications in diseases such as diabetes or cancer.

Several synthetic routes can be employed to produce (5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone:

  • Bromination of 6-methylpyridin-2-carboxaldehyde: This step introduces the bromine atom at the desired position on the pyridine ring.
  • Formation of the piperazine derivative: The reaction between 4-methylpiperazine and an appropriate electrophile (such as an acyl chloride) can yield the desired methanone structure.
  • Coupling reactions: Utilizing coupling agents, one can link the brominated pyridine and piperazine moieties together, forming the final compound.

These methods highlight the versatility of organic synthesis techniques in creating complex molecules from simpler precursors.

The applications of (5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone may span various fields:

  • Pharmaceutical development: As a candidate for drug formulation targeting specific diseases.
  • Biochemical research: Investigating its interactions with biological targets to understand its mechanism of action.
  • Material science: Exploring its properties for use in developing new materials or catalysts.

Interaction studies are essential for understanding how (5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone affects biological systems. These studies may involve:

  • Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.
  • Cell viability tests: To assess cytotoxicity against various cell lines.
  • In vivo studies: Evaluating pharmacokinetics and pharmacodynamics in animal models.

Such studies provide insights into potential therapeutic uses and safety profiles.

Several compounds share structural similarities with (5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone, including:

Compound NameStructure CharacteristicsBiological Activity
5-Bromo-6-chloropyridin-2-carboxamideBromine and chlorine substitutions on pyridineAntimicrobial
4-Methylpiperazinyl-pyrimidinonePiperazine linked to a pyrimidineAntidepressant
2-(Pyridin-2-yloxy)acetamidePyridine linked via an ether bondAnti-inflammatory

Uniqueness

The uniqueness of (5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone lies in its specific combination of a brominated pyridine and a piperazine, which may confer distinct biological activities compared to other similar compounds. This structural combination could lead to unique interactions with biological targets, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

297.04767 g/mol

Monoisotopic Mass

297.04767 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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